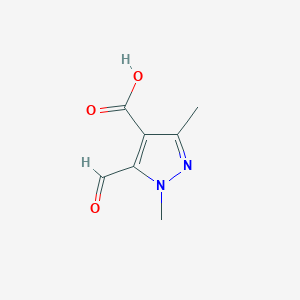

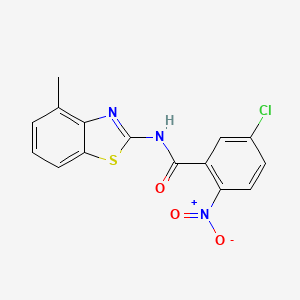

Methyl 2-cyano-4-fluoro-3-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitrification, esterification, and hydronation, as seen in the synthesis of Methyl 2-amino-5-fluorobenzoate . Another example is the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, which includes steps such as treatment with dichloromethyl methyl ether, methyl Grignard reaction, and methylation with dimethyl sulfate . These methods could potentially be adapted for the synthesis of Methyl 2-cyano-4-fluoro-3-methoxybenzoate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and supported by quantum chemical calculations . For instance, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene was found to have a planar pyran ring, which is stabilized by intermolecular hydrogen bonds . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its stability and conformation.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various transformations, such as the conversion of benzaldehyde to acetophenone and subsequent reactions to form pyrazole derivatives . The reactivity of the methoxy, cyano, and fluoro groups in these compounds can be inferred to understand the potential reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related methoxybenzoates have been studied through experimental and computational methods, including combustion calorimetry, thermogravimetry, and Gaussian G4 calculations . These studies provide data on enthalpies of formation and electronic density, which are essential for understanding the stability and reactivity of the compounds. Similar studies could be conducted on this compound to determine its thermochemical properties.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Compounds with structures related to methyl 2-cyano-4-fluoro-3-methoxybenzoate are often explored for their synthetic utility in organic chemistry. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate demonstrates the versatility of related methoxybenzoates in chemical reactions, offering pathways to synthesize complex molecules with high purity (Chen Bing-he, 2008). This highlights the potential of this compound in facilitating complex synthetic routes in organic chemistry.

Materials Science Applications

In materials science, derivatives of similar structures exhibit interesting properties such as solvatochromism and crystallochromism, which are significant for developing new materials with specific optical properties. For example, derivatives of tetrabenzo[a,c,g,i]fluorene show promising solvatochromic and crystallochromic behaviors, indicating the possibility of using this compound in the design of optical materials with tunable properties (M. Ueki et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

methyl 2-cyano-4-fluoro-3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-14-9-7(5-12)6(10(13)15-2)3-4-8(9)11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZDTVQWVZHSHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C#N)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)

![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)

![(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2525271.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)